molecular formula C7H14ClNO B15321910 rac-(2R,3S)-2-cyclobutylazetidin-3-ol hydrochloride

rac-(2R,3S)-2-cyclobutylazetidin-3-ol hydrochloride

Cat. No.: B15321910
M. Wt: 163.64 g/mol
InChI Key: DCKCGYXGPYOZJK-HHQFNNIRSA-N
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Description

rac-(2R,3S)-2-cyclobutylazetidin-3-ol hydrochloride: is a chiral compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,3S)-2-cyclobutylazetidin-3-ol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a cyclobutylamine derivative with an epoxide, followed by cyclization to form the azetidine ring. The reaction conditions often involve the use of a strong base and an appropriate solvent to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: rac-(2R,3S)-2-cyclobutylazetidin-3-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutyl ketones, while reduction can produce cyclobutylamines .

Scientific Research Applications

rac-(2R,3S)-2-cyclobutylazetidin-3-ol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of rac-(2R,3S)-2-cyclobutylazetidin-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s azetidine ring can mimic the structure of natural substrates, allowing it to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target and the context of its use .

Comparison with Similar Compounds

  • rac-(2R,3S)-2-Methoxyoxan-3-amine hydrochloride
  • rac-(2R,3S)-2-ethenyloxolan-3-amine hydrochloride
  • rac-(2R,3S)-Ethyl-3-phenylglycidate

Comparison: rac-(2R,3S)-2-cyclobutylazetidin-3-ol hydrochloride is unique due to its four-membered azetidine ring, which imparts significant ring strain and reactivity. This makes it more reactive compared to similar compounds with larger ring systems, such as oxanes and oxolanes. Additionally, the cyclobutyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions .

Properties

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

(2S,3R)-2-cyclobutylazetidin-3-ol;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c9-6-4-8-7(6)5-2-1-3-5;/h5-9H,1-4H2;1H/t6-,7+;/m1./s1

InChI Key

DCKCGYXGPYOZJK-HHQFNNIRSA-N

Isomeric SMILES

C1CC(C1)[C@H]2[C@@H](CN2)O.Cl

Canonical SMILES

C1CC(C1)C2C(CN2)O.Cl

Origin of Product

United States

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